Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

Catalog No.
S14015852
CAS No.
M.F
C11H12ClNO2
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carb...

Product Name

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

IUPAC Name

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h6H,2-5H2,1H3

InChI Key

IBKVLEGTGNNBRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(CCCC2)C(=C1)Cl

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family, characterized by a four-membered tetrahydroquinoline ring substituted with a methyl ester and a chlorine atom. Its chemical formula is C11H12ClNO2C_{11}H_{12}ClNO_2 and it has a molecular weight of approximately 225.7 g/mol. This compound is recognized for its diverse biological and pharmacological activities, making it significant in medicinal chemistry and drug development .

  • Oxidation: The compound can be oxidized to yield various quinoline derivatives, which may possess different biological properties.
  • Reduction: It can undergo reduction to form amine derivatives, which may enhance its pharmacological profile.
  • Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of the chlorine atom with other functional groups. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate exhibits notable biological activities:

  • Acetylcholinesterase Inhibition: It has shown potential as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property suggests its relevance in neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Properties: Quinoline derivatives are being explored for their anticancer effects. Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate's structural features may contribute to its efficacy against certain cancer cell lines .
  • Antibacterial and Antiviral Activities: Preliminary studies indicate that this compound may possess antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment .

The synthesis of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate can be achieved through various methods:

  • Cyclization of 4-Chloroaniline: A common synthetic route involves reacting 4-chloroaniline with diethyl ethoxymethylenemalonate. This reaction leads to cyclization followed by esterification to yield the desired product.
  • Alternative Synthetic Routes: Other methods may include modifications of existing quinoline synthesis techniques or the use of different starting materials to introduce specific functional groups that enhance biological activity .

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate has various applications across several fields:

  • Pharmaceutical Research: As an intermediate in synthesizing new quinoline derivatives for drug development.
  • Neuroscience: Investigated for its potential role in treating neurodegenerative diseases due to its acetylcholinesterase inhibitory activity.
  • Agricultural Chemistry: Utilized in the production of agrochemicals and dyes due to its stability and reactivity .

Research into the interactions of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate with biological targets has revealed insights into its mechanism of action. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This action enhances cholinergic transmission and may provide therapeutic benefits in conditions characterized by cholinergic dysfunction .

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate can be compared with several similar compounds:

Compound NameStructure/PropertiesUnique Features
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylateSimilar core structure but different substitution patternVariation in biological activity due to structural differences
2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolinesSimilar core but distinct functional groupsDifferent pharmacological properties compared to methyl 4-chloro derivative
4-Chloro-5-methylquinolineDifferent substitution pattern on the quinoline ringUnique reactivity and potential biological activity

The uniqueness of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate lies in its specific substitution pattern that imparts distinct reactivity and biological activity compared to other quinoline derivatives.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

225.0556563 g/mol

Monoisotopic Mass

225.0556563 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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